molecular formula C9H11NO2S B3020984 Ethyl 2-cyclopropylthiazole-4-carboxylate CAS No. 135207-08-8

Ethyl 2-cyclopropylthiazole-4-carboxylate

Cat. No. B3020984
Key on ui cas rn: 135207-08-8
M. Wt: 197.26 g/mol
InChI Key: GBKDQEYZOBSGCG-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A solution of ethyl 2-(cyclopropanecarboxamido)-3-mercaptopropanoate (example 57, step a) (5 g) and tosic acid (0.875 g) in toluene (100 mL) was heated at reflux under Dean and Stark conditions overnight. The reaction was allowed to cool and the toluene solution was washed with saturated sodium hydrogen carbonate solution (3×100 mL) dried over sodium sulphate, filtered and evaporated. The resulting brown gum was redissolved in acetonitrile (100 mL). Manganese dioxide (40 g) was added and the mixture heated at reflux overnight. The reaction was filtered through Celite and the filter pad washed with MeCN (3×100 mL). The combined filtrate and washings were evaporated and the residue purified by silica gel chromatography eluting with 9:1 to 4:1 isohexane:ethyl acetate gradient. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 0.15 g.
Name
ethyl 2-(cyclopropanecarboxamido)-3-mercaptopropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.875 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH:6][CH:7]([CH2:13][SH:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=O)[CH2:3][CH2:2]1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[S:14][CH:13]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
ethyl 2-(cyclopropanecarboxamido)-3-mercaptopropanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)NC(C(=O)OCC)CS
Name
Quantity
0.875 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean and Stark conditions overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the toluene solution was washed with saturated sodium hydrogen carbonate solution (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown gum was redissolved in acetonitrile (100 mL)
ADDITION
Type
ADDITION
Details
Manganese dioxide (40 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
WASH
Type
WASH
Details
the filter pad washed with MeCN (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 9:1 to 4:1 isohexane
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1SC=C(N1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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